2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)
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Overview
Description
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structure and versatile applications. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that can form stable complexes with various cations. The presence of multiple oxygen and nitrogen atoms in its structure allows it to act as a ligand, making it useful in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with appropriate anhydrides or acid chlorides. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant cations.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) involves its ability to form stable complexes with metal ions and other cations. The oxygen and nitrogen atoms in the compound’s structure act as electron donors, coordinating with the metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A simpler crown ether with similar complexation properties.
Kryptofix 22: Another crown ether known for its ability to form stable complexes with metal ions.
Diaza-18-crown-6: A crown ether with a similar structure but different substituents .
Uniqueness
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific substituents, which enhance its complexation abilities and make it suitable for specialized applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C40H52N4O10 |
---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
2-[1-[16-[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C40H52N4O10/c1-27(2)25-33(43-35(45)29-9-5-6-10-30(29)36(43)46)39(49)41-13-17-51-21-23-53-19-15-42(16-20-54-24-22-52-18-14-41)40(50)34(26-28(3)4)44-37(47)31-11-7-8-12-32(31)38(44)48/h5-12,27-28,33-34H,13-26H2,1-4H3 |
InChI Key |
DJYCOPLYAFDRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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